Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate
Brand Name: Vulcanchem
CAS No.: 101703-35-9
VCID: VC0019605
InChI: InChI=1S/C11H23BrO3Si/c1-11(2,3)16(5,6)15-9(8-12)7-10(13)14-4/h9H,7-8H2,1-6H3/t9-/m0/s1
SMILES: CC(C)(C)[Si](C)(C)OC(CC(=O)OC)CBr
Molecular Formula: C11H23BrO3Si
Molecular Weight: 311.29

Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate

CAS No.: 101703-35-9

Cat. No.: VC0019605

Molecular Formula: C11H23BrO3Si

Molecular Weight: 311.29

* For research use only. Not for human or veterinary use.

Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate - 101703-35-9

Specification

CAS No. 101703-35-9
Molecular Formula C11H23BrO3Si
Molecular Weight 311.29
IUPAC Name methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate
Standard InChI InChI=1S/C11H23BrO3Si/c1-11(2,3)16(5,6)15-9(8-12)7-10(13)14-4/h9H,7-8H2,1-6H3/t9-/m0/s1
SMILES CC(C)(C)[Si](C)(C)OC(CC(=O)OC)CBr

Introduction

Chemical Identity and Structure

Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate (CAS: 101703-35-9) is a chiral molecule with the (S) configuration at the C-3 position. Its molecular formula is C11H23BrO3Si, with a molecular weight of 311.29 g/mol. The compound contains several functional groups including a methyl ester, a protected secondary alcohol (as TBDMS ether), and a primary bromine. These functional groups make it particularly valuable in complex organic synthesis.

Identifiers and Nomenclature

The compound can be identified through various systems as detailed in Table 1.

Table 1. Identification Parameters for Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate

ParameterValue
CAS Number101703-35-9
IUPAC Namemethyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate
Molecular FormulaC11H23BrO3Si
Molecular Weight311.29 g/mol
Standard InChIInChI=1S/C11H23BrO3Si/c1-11(2,3)16(5,6)15-9(8-12)7-10(13)14-4/h9H,7-8H2,1-6H3/t9-/m0/s1
SMILESCC(C)(C)Si(C)OC(CBr)CC(=O)OC
InChIKeyRRSTXYQWLLMMTG-UHFFFAOYNA-N

The compound's structural representation showcases its stereochemistry, with the (S) configuration at the 3-position indicating the specific three-dimensional arrangement of atoms around this stereogenic center .

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate is essential for its proper handling, storage, and application in synthetic chemistry.

Physical Properties

The compound exists as a colorless liquid under standard conditions, with specific physical characteristics documented in Table 2.

Table 2. Physical Properties of Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate

PropertyValueMethod
Physical StateColorless liquidVisual observation
Boiling Point273.8±30.0 °CPredicted value
Density1.155±0.06 g/cm³Predicted value
Refractive Index1.4565-1.4585Measured at 20°C, 589nm
Specific Rotation-25.5° to -27.5°Measured at 25°C, 589nm (c=10, CH₂Cl₂)
LogP3.33480Calculated
Polar Surface Area (PSA)35.53 ŲCalculated

The negative specific rotation confirms the (S) configuration, a critical parameter for verifying enantiomeric purity in asymmetric synthesis applications .

Chemical Properties

Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate possesses several reactive sites that contribute to its versatility in organic synthesis:

  • The bromine atom can participate in nucleophilic substitution reactions, serving as an excellent leaving group.

  • The TBDMS-protected hydroxyl group can be selectively deprotected under mild acidic conditions, revealing the alcohol functionality when needed.

  • The methyl ester group can undergo hydrolysis, transesterification, or reduction reactions.

The compound's stability is enhanced by the TBDMS protecting group, which shields the hydroxyl functionality from unwanted reactions during multistep syntheses .

Synthesis and Preparation

The preparation of Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate typically involves a sequence of reactions starting from appropriate precursors.

Synthetic Routes

One common synthetic pathway involves starting with Methyl 4-bromo-3-oxobutanoate (CAS: 17790-81-7), which undergoes stereoselective reduction followed by TBDMS protection of the resulting secondary alcohol. The stereoselective reduction can be achieved using chiral catalysts to ensure the (S) configuration .

Another approach involves the initial preparation of (S)-4-bromo-3-hydroxy-butyric acid methyl ester (CAS: 88759-56-2), followed by protection of the hydroxyl group with TBDMSCl in the presence of imidazole or similar bases .

Key Reaction Considerations

The synthesis must carefully control the following parameters:

  • Stereoselectivity during reduction of the ketone precursor to ensure high enantiomeric excess.

  • Mild conditions during silylation to prevent racemization.

  • Purification steps that avoid conditions that might cleave the TBDMS group.

Commercial preparations typically achieve purity levels of 98% or higher, with strict control of the optical rotation to ensure stereochemical integrity .

Applications in Organic Synthesis

Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate serves as a valuable building block in organic synthesis due to its functionalized nature and defined stereochemistry.

As a Building Block

The compound functions as a key intermediate in the synthesis of complex molecules, including natural products, pharmaceuticals, and specialized materials. Its defined stereochemistry allows for stereocontrolled transformations in subsequent reactions .

Protecting Group Strategy

The TBDMS group on the compound provides a strategic advantage in multistep syntheses. This protecting group:

  • Shields the hydroxyl functionality from unwanted reactions.

  • Can be selectively removed under mild acidic conditions when the hydroxyl group needs to be accessed.

  • Provides stability during various reaction conditions, including those involving strong bases or nucleophiles .

Reaction Versatility

The primary bromine functionality makes this molecule particularly valuable in synthesis as it can participate in:

  • Nucleophilic substitution reactions (SN2)

  • Elimination reactions

  • Metal-catalyzed coupling reactions

  • Radical processes

This versatility enables the incorporation of this building block into diverse molecular frameworks .

Related Compounds and Derivatives

Several structurally related compounds have importance in organic synthesis and share synthetic relationships with Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate.

Precursors and Derivatives

Table 3. Related Compounds and Their Relationship

CompoundCAS NumberRelationship
Methyl 4-bromo-3-oxobutanoate17790-81-7Potential precursor in synthesis
(S)-4-bromo-3-hydroxy-butyric acid methyl ester88759-56-2Unprotected alcohol precursor
Methyl 4-bromo-3-methylbutanoate59147-45-4Structural analogue
4-Bromo-3-methylbutanoic acid476471-41-7Related carboxylic acid

These related compounds often serve as starting materials, intermediates, or structural analogs in similar synthetic pathways .

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